

Cross-species comparison of PF-04418948 activity (human, mouse, rat, dog).

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Compound of Interest

Compound Name: PF-04418948

Cat. No.: B1679681

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Cross-Species Comparison of PF-04418948 Activity on the EP2 Receptor

A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of **PF-04418948** across human, mouse, rat, and dog.

This guide provides a detailed comparison of the pharmacological activity of **PF-04418948**, a potent and selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2), across four common preclinical species: human, mouse, rat, and dog. The information presented is intended to support researchers in designing and interpreting studies aimed at understanding the role of the EP2 receptor in health and disease.

Data Presentation: Quantitative Comparison of PF-04418948 Activity

The following table summarizes the in vitro and in vivo activity of **PF-04418948** against the EP2 receptor in human, mouse, rat, and dog. The data highlights the compound's high affinity and potency across these species.

Species	Assay Type	Tissue/Cell Line	Parameter	Value (nM)	Reference
Human	Functional Antagonism	CHO cells expressing human EP2	K _i	1.8	[1][2]
Functional Antagonism	Myometrium	Apparent K _i	5.4	[1][2]	
Mouse	Functional Antagonism	Trachea	Apparent K _i	1.3	[1][2]
Functional Antagonism	Trachea	IC ₅₀	2.7	[1][2]	
Dog	Functional Antagonism	Bronchiole	K _i	2.5	[1][2]
Rat	In Vivo Functional Assay	Cutaneous Blood Flow	-	Effective Oral Dose	[1][2][3]

K_i (Inhibitor Constant): A measure of the binding affinity of an antagonist to its receptor. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a biological response by 50%. Apparent K_i: K_i value determined in a functional assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cAMP Functional Antagonism Assay in CHO Cells

This assay measures the ability of **PF-04418948** to inhibit the prostaglandin E2 (PGE2)-induced increase in intracellular cyclic adenosine monophosphate (cAMP) in Chinese Hamster Ovary (CHO) cells recombinantly expressing the human EP2 receptor.[1]

- **Cell Culture:** CHO cells stably expressing the human EP2 receptor are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

- Assay Procedure:
 - Cells are harvested and seeded into 384-well plates.
 - **PF-04418948** is serially diluted and added to the cells, followed by a pre-incubation period.
 - PGE2 is then added to stimulate the EP2 receptor and induce cAMP production.
 - The reaction is stopped, and the amount of cAMP produced is quantified using a commercially available cAMP assay kit (e.g., HTRF-based).
- Data Analysis: The antagonist dissociation constant (K_i) is calculated from the rightward shift in the PGE2 concentration-response curve in the presence of different concentrations of **PF-04418948**, using the Schild equation.^[1]

Isolated Tissue Functional Assays (Mouse Trachea and Dog Bronchiole)

These ex vivo assays assess the ability of **PF-04418948** to antagonize the relaxant effect of PGE2 on pre-contracted airway smooth muscle.^{[1][2]}

- Tissue Preparation:
 - Trachea from mice or bronchioles from dogs are isolated and cut into rings.
 - The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.
- Assay Procedure:
 - The tissues are pre-contracted with an agent such as carbachol to induce a stable tone.
 - Cumulative concentration-response curves to PGE2 are generated in the absence and presence of increasing concentrations of **PF-04418948**.
 - The relaxant responses are measured as a percentage of the pre-contraction tone.

- Data Analysis: The apparent K_i values are determined from the parallel rightward shifts of the PGE2 concentration-response curves caused by **PF-04418948**.^[1]

In Vivo Cutaneous Blood Flow Assay in Rats

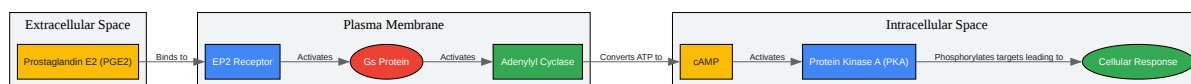
This in vivo assay evaluates the oral activity of **PF-04418948** by measuring its ability to block the increase in cutaneous blood flow induced by an EP2 receptor agonist.^{[1][2][3]}

- Animal Model: Male Sprague-Dawley rats are used for this study.
- Assay Procedure:
 - Rats are anesthetized, and a laser Doppler probe is placed on the dorsal skin to measure blood flow.
 - **PF-04418948** or vehicle is administered orally.
 - After a defined period, the EP2 receptor agonist butaprost is administered intradermally at the measurement site.
 - The change in cutaneous blood flow is recorded over time.
- Data Analysis: The efficacy of **PF-04418948** is determined by its ability to reduce the butaprost-induced increase in blood flow compared to the vehicle-treated group.

Mandatory Visualization

EP2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the prostaglandin E2 receptor subtype 2 (EP2). Activation of the EP2 receptor by its endogenous ligand, prostaglandin E2 (PGE2), leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

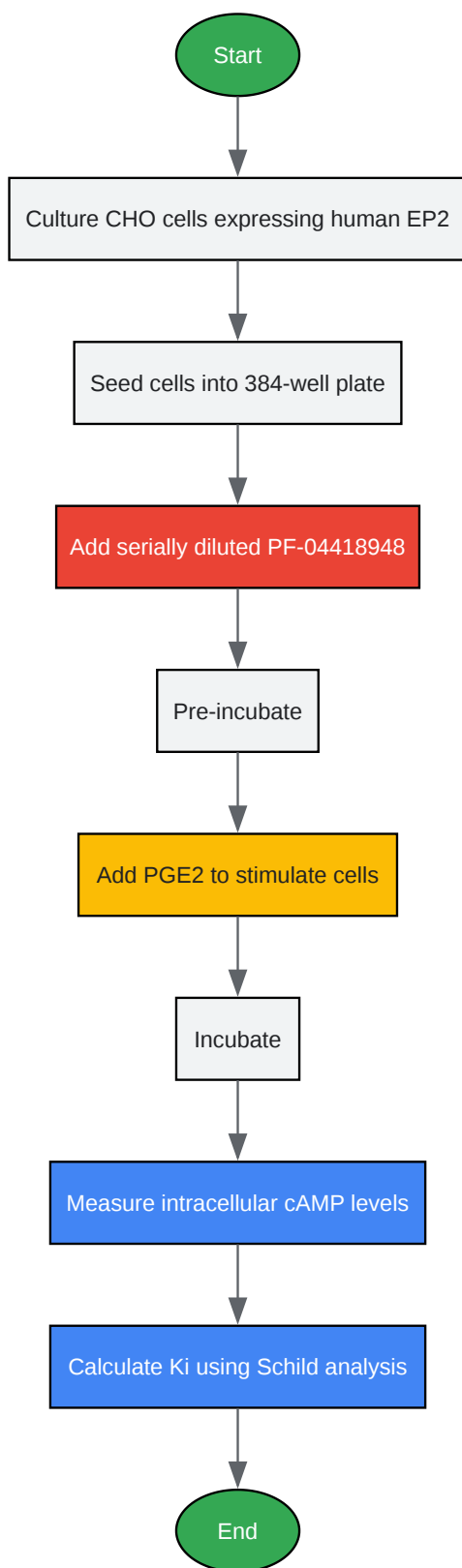


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Caption: The Prostaglandin E2 Receptor 2 (EP2) signaling cascade.

Experimental Workflow: cAMP Functional Antagonism Assay

The diagram below outlines the key steps involved in the cAMP functional antagonism assay used to determine the in vitro potency of **PF-04418948**.



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